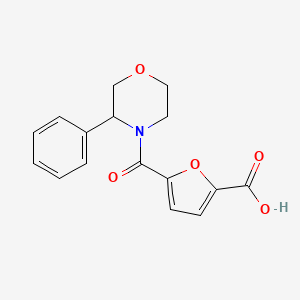![molecular formula C20H23NO4 B6664539 2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6664539.png)
2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid typically involves multiple steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-ethyl-6-methylaniline with phosgene to form the corresponding isocyanate.
Coupling with 2,6-Dimethylphenol: The isocyanate intermediate is then reacted with 2,6-dimethylphenol under basic conditions to form the carbamoyl derivative.
Esterification and Hydrolysis: The final step involves esterification with chloroacetic acid followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, potentially leading to quinone derivatives.
Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenoxy and carbamoyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(2-Methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid
- 2-[4-[(2-Ethylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid
Uniqueness
Compared to similar compounds, 2-[4-[(2-Ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid may exhibit unique properties due to the specific positioning of the ethyl and methyl groups on the aromatic rings. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject for further research and development.
Properties
IUPAC Name |
2-[4-[(2-ethyl-6-methylphenyl)carbamoyl]-2,6-dimethylphenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-15-8-6-7-12(2)18(15)21-20(24)16-9-13(3)19(14(4)10-16)25-11-17(22)23/h6-10H,5,11H2,1-4H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLARSBPMGABCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C(=C2)C)OCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-Oxo-2-(2,2,4-trimethylpyrrolidin-1-yl)ethyl]benzoic acid](/img/structure/B6664460.png)
![2-[2,6-Dimethyl-4-[[1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B6664479.png)
![2-[3-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664482.png)
![3-[2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methylamino]-2-oxoethyl]benzoic acid](/img/structure/B6664491.png)
![5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid](/img/structure/B6664492.png)
![2-[2,6-Dimethyl-4-[methyl-(2-methylsulfonylcyclohexyl)carbamoyl]phenoxy]acetic acid](/img/structure/B6664497.png)
![2-[3-[(3-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664505.png)
![3-[2-[(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)amino]-2-oxoethyl]benzoic acid](/img/structure/B6664507.png)
![2-[3-[Methyl-(2-methylsulfonylcyclohexyl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664509.png)

![2-[2-[[2,2-Dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B6664530.png)
![2-[2,6-Dimethyl-4-(4-methylpiperazine-1-carbonyl)phenoxy]acetic acid](/img/structure/B6664533.png)
![3-[2-Oxo-2-(3-phenylmorpholin-4-yl)ethyl]benzoic acid](/img/structure/B6664544.png)
![2-[3-[2-(3,4-Dichlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664565.png)
